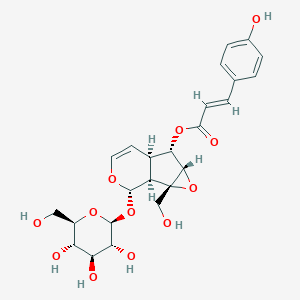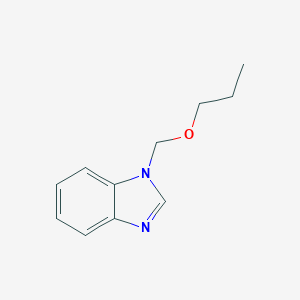
1-(Propoxymethyl)benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Propoxymethyl)-1H-benzo[d]imidazole is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse range of applications in various fields, including medicinal chemistry, due to their biological activities such as antimicrobial, anticancer, and anti-inflammatory properties . The addition of a propoxymethyl group to the benzimidazole core can potentially enhance its chemical properties and biological activities.
Vorbereitungsmethoden
The synthesis of 1-(Propoxymethyl)benzimidazole can be achieved through several methods. One common approach involves the reaction of 1H-benzo[d]imidazole with propoxymethyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial production methods for benzimidazole derivatives often involve multi-component reactions, such as the Debus–Radziszewski imidazole synthesis. This method uses a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine to form the imidazole ring . Modifications of this method can be applied to synthesize various substituted benzimidazoles, including this compound.
Analyse Chemischer Reaktionen
1-(Propoxymethyl)-1H-benzo[d]imidazole undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo nucleophilic substitution reactions, where the propoxymethyl group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Propoxymethyl)-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(Propoxymethyl)benzimidazole involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit microbial enzymes, leading to antimicrobial activity . The exact molecular pathways involved depend on the specific biological context and the target organism.
Vergleich Mit ähnlichen Verbindungen
1-(Propoxymethyl)-1H-benzo[d]imidazole can be compared with other benzimidazole derivatives, such as:
2-Methyl-1H-benzo[d]imidazole: Known for its anticancer properties.
1-Hydroxy-1H-benzo[d]imidazole: Exhibits antimicrobial and antioxidant activities.
1-(Chloromethyl)-1H-benzo[d]imidazole: Used as an intermediate in the synthesis of various pharmaceuticals.
The uniqueness of 1-(Propoxymethyl)benzimidazole lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to other benzimidazole derivatives.
Eigenschaften
CAS-Nummer |
154387-90-3 |
|---|---|
Molekularformel |
C11H14N2O |
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
1-(propoxymethyl)benzimidazole |
InChI |
InChI=1S/C11H14N2O/c1-2-7-14-9-13-8-12-10-5-3-4-6-11(10)13/h3-6,8H,2,7,9H2,1H3 |
InChI-Schlüssel |
KWKWQPSQWIWTLX-UHFFFAOYSA-N |
SMILES |
CCCOCN1C=NC2=CC=CC=C21 |
Kanonische SMILES |
CCCOCN1C=NC2=CC=CC=C21 |
Synonyme |
1H-Benzimidazole,1-(propoxymethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


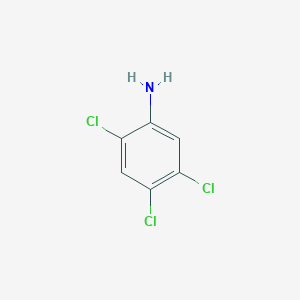
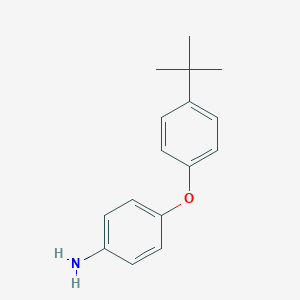

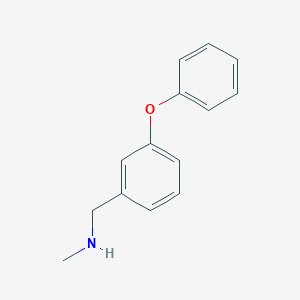

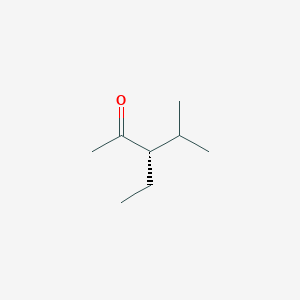
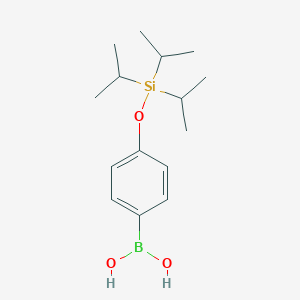
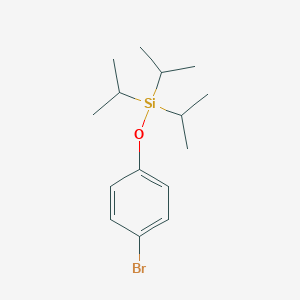

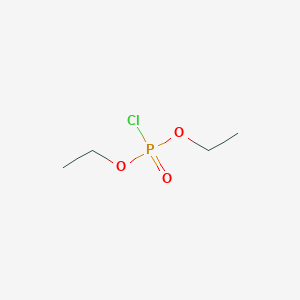
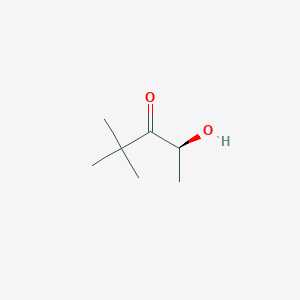
![(1S,2R,4S,5R)-3-Oxa-6-azatricyclo[3.2.1.02,4]octan-7-one](/img/structure/B140200.png)

